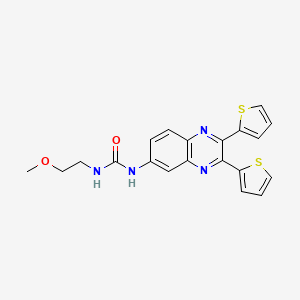

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea

描述

乙酰辅酶A合成酶2抑制剂是一种旨在抑制乙酰辅酶A合成酶2 (ACSS2) 活性的化合物,ACSS2 是一种催化乙酸盐转化为乙酰辅酶A (乙酰辅酶A) 的酶。这种酶在细胞代谢中起着至关重要的作用,特别是在脂肪酸合成、ATP 生成和蛋白质乙酰化中。 ACSS2 在各种癌细胞中高度表达,使其成为癌症治疗的重要靶点 .

准备方法

合成路线和反应条件: 乙酰辅酶A合成酶2抑制剂的合成通常涉及创建可以有效结合到酶活性位点的小分子化合物。一种常见的方法是使用过渡态模拟物,这些模拟物被设计为类似于酶天然底物的过渡态。 这些化合物通过一系列化学反应合成,包括酰胺形成、缩合反应和环化 .

工业生产方法: 乙酰辅酶A合成酶2抑制剂的工业生产通常涉及使用自动化反应器和纯化系统进行大规模化学合成。该过程包括优化反应条件,例如温度、压力和 pH 值,以最大限度地提高产率和纯度。 高效液相色谱 (HPLC) 等先进技术用于确保最终产品的质量 .

化学反应分析

反应类型: 乙酰辅酶A合成酶2抑制剂主要经历取代反应,其中抑制剂分子上的官能团被其他基团取代,以增强结合亲和力和特异性。 这些反应通常涉及亲核取代、亲电取代和缩合反应 .

常用试剂和条件: 乙酰辅酶A合成酶2抑制剂合成中常用的试剂包括胺、羧酸和各种催化剂,例如钯和铜。 反应条件通常涉及中等温度 (50-100°C) 和惰性气氛,以防止氧化 .

主要产品: 这些反应的主要产物是能够有效结合到 ACSS2 活性位点的小分子抑制剂,阻止乙酸盐转化为乙酰辅酶A。 这些抑制剂以其高度特异性和效力为特征 .

科学研究应用

Cancer Therapy

The compound has been identified as a potent inhibitor of acetyl-CoA synthetase 2 (ACSS2), an enzyme that plays a critical role in cellular metabolism and is often overexpressed in cancer cells. By inhibiting ACSS2, this compound can disrupt metabolic pathways that are crucial for tumor growth and survival.

Case Studies

- Plasmodium falciparum : Research has demonstrated that this compound effectively reduces histone acetylation marks in Plasmodium falciparum, indicating its potential as an antimalarial agent by targeting metabolic pathways essential for the parasite's survival .

- Glioblastoma Models : In models of glioblastoma, the compound was shown to decrease the viability of cancer cells by inducing metabolic stress and altering epigenetic regulation through histone modification .

Neurological Disorders

Beyond oncology, this compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate metabolic pathways suggests it may influence cognitive functions and memory processes.

Applications in Mental Health

- Anxiety Disorders : The compound may be beneficial in treating anxiety disorders by modulating neurotransmitter systems involved in stress responses .

- Memory Consolidation : Preliminary studies suggest that it could help improve memory consolidation processes, making it a candidate for addressing conditions like PTSD and other memory-related disorders .

Metabolic Research

The role of this compound extends into metabolic research where it serves as a tool for understanding the implications of acetyl-CoA metabolism in various physiological and pathological contexts.

Research Findings

- Metabolic Reprogramming : Studies have indicated that inhibiting ACSS2 can lead to significant metabolic reprogramming in cells, affecting not just cancer but also other metabolic diseases .

- Epigenetic Modifications : The compound's influence on histone modifications underscores its potential as a research tool for studying epigenetic regulation in metabolism and disease states .

作用机制

乙酰辅酶A合成酶2抑制剂发挥作用的主要机制是阻断酶的活性位点,阻止乙酸盐转化为乙酰辅酶A。这种抑制导致乙酰辅酶A 水平下降,破坏各种下游代谢过程。 乙酰辅酶A合成酶2抑制剂还可以影响组蛋白和转录因子的乙酰化,导致基因表达和细胞行为发生变化 .

类似化合物:

VY-3–135: 一种有效且选择性的 ACSS2 抑制剂,它在体外和体内均抑制 ACSS2 活性.

MTB-9655: 一种针对 ACSS2 的小分子抑制剂,已进入针对癌症治疗的 I 期临床试验.

独特性: 乙酰辅酶A合成酶2抑制剂在能够特异性靶向乙酸盐代谢途径方面是独一无二的,该途径对于某些癌细胞的存活和增殖至关重要。 与其他代谢抑制剂不同,乙酰辅酶A合成酶2抑制剂可以选择性地破坏癌细胞的代谢适应,而不会影响正常细胞,使其成为癌症治疗的有希望的候选药物 .

相似化合物的比较

VY-3–135: A potent and selective ACSS2 inhibitor that inhibits ACSS2 activity both in vitro and in vivo.

MTB-9655: A small-molecule inhibitor of ACSS2 that has entered phase I clinical trials for cancer therapy.

Uniqueness: ACSS2 inhibitors are unique in their ability to specifically target the acetate metabolism pathway, which is crucial for the survival and proliferation of certain cancer cells. Unlike other metabolic inhibitors, ACSS2 inhibitors can selectively disrupt the metabolic adaptations of cancer cells without affecting normal cells, making them promising candidates for cancer therapy .

生物活性

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea, commonly referred to as ACSS2 inhibitor, is a compound with significant biological activity, particularly as an inhibitor of acetyl-CoA synthetase 2 (ACSS2). This enzyme plays a crucial role in cellular metabolism, influencing processes such as fatty acid synthesis and energy production. The compound has shown promise in various studies for its potential therapeutic applications, particularly in cancer treatment.

- IUPAC Name : 1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea

- CAS Number : 508186-14-9

- Molecular Formula : C20H18N4O2S2

- Molecular Weight : 410.51 g/mol

The primary mechanism of action for this compound is its inhibition of ACSS2. It has been demonstrated to be a potent and reversible inhibitor with an IC50 value around 600 nM. By inhibiting ACSS2, the compound effectively reduces the conversion of acetate to acetyl-CoA, which is vital for various metabolic pathways including lipid biosynthesis and histone acetylation .

Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related compounds possess good bacterial activity while demonstrating weaker antifungal properties . While specific data on the antimicrobial efficacy of this compound is limited, its structural similarities to other active quinoxaline derivatives suggest potential in this area.

Cancer Therapeutics

This compound has been investigated for its role in cancer therapy. The inhibition of ACSS2 has been linked to improved prognosis in liver cancer models. For instance, studies involving HepG2 cells demonstrated that treatment with this compound led to significant alterations in metabolic pathways associated with cancer progression .

Case Studies and Research Findings

A notable study utilized this compound to evaluate its effects on HepG2 and Hep3B cell lines. The results indicated that the compound effectively blocked the uptake of carbon from acetate into lipids and reduced histone acetylation levels. This suggests a mechanism by which the compound may inhibit cancer cell proliferation by disrupting metabolic pathways essential for growth and survival .

属性

IUPAC Name |

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。